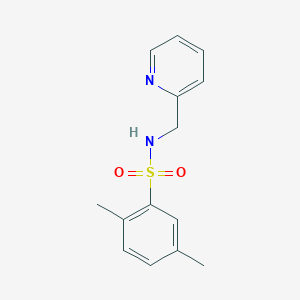

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide” is a chemical compound with the molecular formula C14H16N2O2S . It is offered by several chemical suppliers.

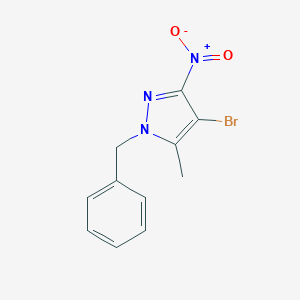

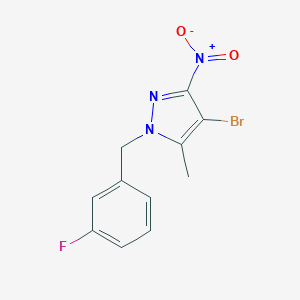

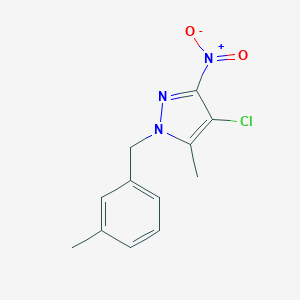

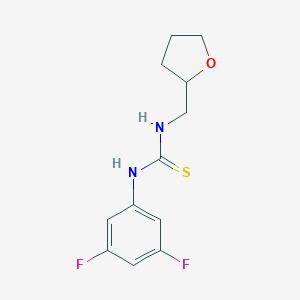

Molecular Structure Analysis

The molecular structure of “2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide” consists of a benzenesulfonamide core with two methyl groups at the 2 and 5 positions, and a N-(2-pyridinylmethyl) group .科学的研究の応用

Flow Synthesis of 2-Methylpyridines

This compound can be used in the flow synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .

Asymmetric Synthesis of Esomeprazole

Esomeprazole, a proton pump inhibitor used as an antiulcer drug, can be synthesized with high enantioselectivity by asymmetric oxidation of prochiral sulfide using this compound .

Green Chemistry

The compound can be used in green chemistry applications, particularly in the synthesis of 2-methylpyridines . The reactions are carried out in a continuous flow setup, which is more environmentally friendly than conventional batch reaction protocols .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to produce a series of 2-methylpyridines . These molecules are valuable chemical products that have been used in a wide range of industries, such as fine chemicals, polymers, agrochemicals, etc .

Quality Control of Pharmaceuticals

The R-enantiomer of esomeprazole, synthesized using this compound, can be used as a reference for the quality control of esomeprazole . This is important for ensuring the safety and efficacy of pharmaceuticals .

Research on Proton Pump Inhibitors

This compound can be used in research on proton pump inhibitors, such as esomeprazole . Proton pump inhibitors are used in the treatment of various gastrointestinal disorders, including dyspepsia, peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome .

作用機序

While the mechanism of action for this specific compound is not available, sulfonamides in general exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

特性

IUPAC Name |

2,5-dimethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2S/c1-11-6-7-12(2)14(9-11)19(17,18)16-10-13-5-3-4-8-15-13/h3-9,16H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAWVFUQRQVUADY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-N-(2-pyridinylmethyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Chlorophenyl)methyl]-4-iodopyrazole](/img/structure/B495052.png)

![1-[(4-Chlorophenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B495068.png)

![3-[2-[2-(4-ethylphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]propanoate](/img/structure/B495073.png)